molecular formula C20H23N3O4 B2847149 2-ethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)nicotinamide CAS No. 1448123-37-2

2-ethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)nicotinamide

Cat. No.: B2847149
CAS No.: 1448123-37-2
M. Wt: 369.421
InChI Key: VZRCJCJIIGFOJQ-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)nicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nicotinamide core, an ethoxy group, and a morpholino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 4-(2-chloroethyl) morpholine hydrochloride . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in various substituted analogs of the original compound.

Scientific Research Applications

2-ethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-ethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)nicotinamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural features, such as the presence of the ethoxy group and the morpholino moiety. These unique structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-ethoxy-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-2-27-20-17(4-3-9-21-20)19(25)22-16-7-5-15(6-8-16)14-18(24)23-10-12-26-13-11-23/h3-9H,2,10-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRCJCJIIGFOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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